Superior Chemotaxis Inhibition Potency vs. 53 Structurally Related TZD Analogs in a Single Screening Campaign
In a solution-phase parallel synthesis of 53 thiazolidinedione analogs, the target compound (designated compound 4f/SKLB010) exhibited the most potent inhibition of MCP-1-stimulated chemotaxis in RAW264.7 macrophages, with an IC₅₀ of 0.72 μM [1]. This was the lowest value within the entire library; the four active hits (2g, 2h, 4f, 6h) spanned IC₅₀ values from 0.72 μM to 20.47 μM, representing a >28-fold potency range [1]. A subsequent study confirmed that SKLB010 inhibited RAW264.7 cell migration in a dose-dependent manner and suppressed nitric oxide (NO) production in the same cell line [2].
| Evidence Dimension | Inhibition of MCP-1-stimulated chemotaxis in RAW264.7 macrophages (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.72 μM (compound 4f/SKLB010) |
| Comparator Or Baseline | Three other active analogs from the same 53-compound library: 2g, 2h, 6h; IC₅₀ range from 0.72 to 20.47 μM |
| Quantified Difference | Target compound is at the low end of the range; maximum differential vs. least potent active analog is approximately 28-fold (20.47 / 0.72) |
| Conditions | RAW264.7 murine macrophage cell line; MCP-1 stimulation; Transwell chemotaxis assay; 53-compound parallel synthesis library |
Why This Matters
For procurement decisions, this demonstrates that even within a closely related TZD library, the 4-methoxybenzylidene substitution yields the strongest anti-chemotactic phenotype, making this compound the rational choice for macrophage migration-targeted research programs.
- [1] Luo Y, Ma L, Zheng H, et al. J Med Chem. 2010;53(1):273-281. Correction: J Med Chem. 2010;53(8):3399. doi:10.1021/jm100431z View Source
- [2] Ma L, Luo YF, Zheng H, et al. (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione ameliorates the adjuvant-induced arthritis via inhibiting the migration of macrophage and down-regulating the cytokine mRNA expression. Int Immunopharmacol. 2010;10(11):1455-1461. doi:10.1016/j.intimp.2010.08.006 View Source
